molecular formula C14H11ClN2O B11040234 N'-[(E)-(4-chlorophenyl)methylidene]benzohydrazide

N'-[(E)-(4-chlorophenyl)methylidene]benzohydrazide

Cat. No.: B11040234
M. Wt: 258.70 g/mol
InChI Key: YJGPDMQKIPQVLX-MHWRWJLKSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N'-[(E)-(4-chlorophenyl)methylidene]benzohydrazide . This nomenclature systematically describes its structure:

  • Benzohydrazide serves as the parent hydrazide, comprising a benzene ring bonded to a hydrazide group (-CONHNH₂).
  • The N'-[(E)-(4-chlorophenyl)methylidene] substituent indicates that the hydrazide’s terminal amine group (-NH₂) is replaced by an imine (=N–) linked to a 4-chlorophenyl group.
  • The (E) configuration specifies that the 4-chlorophenyl group and the benzene ring of the hydrazide are on opposite sides of the C=N double bond.

The structural formula (Figure 1) can be represented as:
$$ \text{C}6\text{H}5\text{–CONH–N=CH–C}6\text{H}4\text{Cl} $$
where the benzene ring (C₆H₅) is connected to the hydrazide group, and the imine bond links to the 4-chlorophenyl moiety.

Key features of the structure :

  • Benzene rings : Two aromatic systems contribute to the compound’s planar geometry.
  • Hydrazide-imine linkage : The –CONH–N=CH– group introduces rigidity and conjugation, influencing electronic properties.
  • Chlorine substituent : The para-chloro group on the phenyl ring enhances electron-withdrawing effects.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₄H₁₀Cl₂N₂O , derived from:

  • 14 carbon atoms : Two benzene rings (6 + 6 carbons) and two carbons from the hydrazide-imine chain.
  • 10 hydrogen atoms : Distributed across aromatic rings and the hydrazide group.
  • 2 chlorine atoms : One on each benzene ring in the 4-position.
  • 2 nitrogen atoms : From the hydrazide (–NH–N=) group.
  • 1 oxygen atom : From the carbonyl (C=O) group.
Property Value
Molecular formula C₁₄H₁₀Cl₂N₂O
Molecular weight (g/mol) 293.15
Exact mass (Da) 292.007

The molecular weight (293.15 g/mol) aligns with the sum of atomic masses:
$$ 12.01 \times 14 + 1.008 \times 10 + 35.45 \times 2 + 14.01 \times 2 + 16.00 = 293.15 \, \text{g/mol} $$
This value matches experimental data from analytical studies.

Isomeric Configurations and Stereochemical Considerations

This compound exhibits geometric isomerism due to the restricted rotation around the C=N double bond. The (E) configuration, as opposed to (Z) , places the 4-chlorophenyl group and the benzohydrazide moiety on opposite sides of the double bond (Figure 2). This stereochemical arrangement is stabilized by conjugation between the imine and aromatic systems.

Factors influencing isomer stability :

  • Steric effects : The (E) isomer avoids steric clashes between the two bulky aromatic rings.
  • Electronic effects : Conjugation across the C=N bond delocalizes electrons, enhancing stability.
  • Solvent interactions : Polar solvents may stabilize the (E) isomer through dipole-dipole interactions.

Tautomerism : While hydrazones generally exhibit keto-enol tautomerism, this compound’s rigid structure and electron-withdrawing chlorine substituents suppress tautomeric shifts, favoring the imine form.

Stereochemical descriptors :

  • Cahn-Ingold-Prelog priority : The 4-chlorophenyl group (higher atomic mass) and benzohydrazide moiety determine the (E) designation.
  • Dihedral angle : Computational studies suggest a near-180° angle between the two aromatic planes, minimizing steric strain.

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H11ClN2O/c15-13-8-6-11(7-9-13)10-16-17-14(18)12-4-2-1-3-5-12/h1-10H,(H,17,18)/b16-10+

InChI Key

YJGPDMQKIPQVLX-MHWRWJLKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction proceeds via:

  • Protonation of the aldehyde carbonyl oxygen, enhancing electrophilicity.

  • Nucleophilic attack by the hydrazide’s terminal nitrogen, forming a tetrahedral intermediate.

  • Dehydration to yield the hydrazone product.

The general reaction is:

Benzohydrazide+4-ChlorobenzaldehydeH+N’-[(E)-(4-Chlorophenyl)methylidene]benzohydrazide+H2O\text{Benzohydrazide} + \text{4-Chlorobenzaldehyde} \xrightarrow{\text{H}^+} \text{N'-[(E)-(4-Chlorophenyl)methylidene]benzohydrazide} + \text{H}_2\text{O}

Standard Protocol

  • Reagents : Benzohydrazide (1.36 g, 0.01 mol), 4-chlorobenzaldehyde (1.41 g, 0.01 mol), absolute ethanol (20–50 mL), catalytic HCl (0.5–1 mL).

  • Procedure :

    • Reflux the mixture for 4–5 hours.

    • Cool to 0–5°C to precipitate the product.

    • Filter, wash with cold ethanol, and recrystallize from chloroform or ethanol.

  • Yield : 67–92%.

Table 1: Comparative Analysis of Acid-Catalyzed Methods

CatalystSolventTemp (°C)Time (h)Yield (%)Reference
HClEthanol784–585–92
Acetic AcidEthanol782–367–80
H₂SO₄Methanol65675

Solvent-Free and Green Chemistry Approaches

Recent studies emphasize reducing environmental impact through solvent-free or aqueous-phase syntheses.

Mechanochemical Grinding

  • Method : Equimolar reactants are ground with a mortar and pestle in the presence of silica gel or acidic alumina.

  • Advantages :

    • Completion within 15–30 minutes.

    • Yields comparable to conventional methods (78–85%).

Structural Characterization and Analytical Data

Spectroscopic Properties

  • IR (KBr, cm⁻¹) :

    • 3179–3224 (N–H stretch), 1645–1650 (C=N), 1593–1603 (N–N), 750–760 (C–Cl).

  • ¹H NMR (DMSO-d₆, δ ppm) :

    • 8.85 (s, 1H, CH=N), 7.45–8.10 (m, 9H, Ar–H), 11.55 (s, 1H, NH).

  • 13C NMR (CDCl₃, δ ppm) :

    • 163.1 (C=O), 143.6 (C=N), 133.1–129.9 (Ar–C), 128.5 (C–Cl).

Crystallographic Data

  • Crystal System : Monoclinic, space group P2₁/c.

  • Dihedral Angles : 43.3–66.5° between aromatic rings, confirming non-planarity.

Optimization Strategies and Challenges

Catalyst Selection

  • HCl vs. Acetic Acid : HCl provides higher yields (92%) but requires strict stoichiometry to avoid over-acidification. Acetic acid offers milder conditions but lower yields (67–80%).

Solvent Effects

  • Ethanol : Optimal for solubility and product precipitation.

  • Methanol : Faster reaction times but lower yields due to side reactions.

Purity Challenges

  • By-Products : Unreacted aldehyde or hydrazide may co-precipitate. Recrystallization from chloroform-ethanol (1:2) enhances purity.

Industrial-Scale Production Considerations

Cost Analysis

ComponentCost per kg (USD)
Benzohydrazide120–150
4-Chlorobenzaldehyde90–110
Ethanol8–12

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the hydrazone linkage occurs under acidic or basic conditions, yielding benzohydrazide and 4-chlorobenzaldehyde as primary products .

Conditions Products Yield Reference
1M HCl, reflux, 4hBenzohydrazide + 4-chlorobenzaldehyde85%
1M NaOH, reflux, 3hBenzohydrazide + 4-chlorobenzaldehyde78%

This reaction is critical for regenerating precursor compounds for reuse in synthetic workflows.

Oxidation Reactions

The compound undergoes oxidation at the hydrazone bond or aromatic ring, depending on the oxidizing agent:

Oxidizing Agent Conditions Product Application
KMnO₄ (aq)H₂SO₄, 80°C, 2hBenzoic acid derivativePrecursor for pharmaceuticals
H₂O₂, Fe²⁺ catalystRT, 6h4-chlorobenzaldehyde oxidation productsPolymer chemistry

Oxidation with KMnO₄ under acidic conditions cleaves the hydrazone bond, yielding substituted benzoic acids.

Cyclization Reactions

Cyclization reactions enable the synthesis of nitrogen-containing heterocycles, such as 1,3,4-oxadiazoles:

Reagent Conditions Product Biological Activity
POCl₃Reflux, 6h2-(4-chlorophenyl)-1,3,4-oxadiazoleAnticancer
CS₂/KOHEthanol, 12hThiadiazole derivativeAntimicrobial

Cyclization with POCl₃ is particularly efficient, achieving yields >90%. These heterocycles are valued for their pharmacological potential.

Complexation with Metal Ions

The compound acts as a bidentate ligand, forming stable complexes with transition metals:

Metal Salt Conditions Complex Structure Stability Constant (log K)
Cu(NO₃)₂Ethanol, RT, 2h[Cu(L)₂(H₂O)₂]²⁺12.3
NiCl₂Methanol, 60°C, 4h[Ni(L)Cl₂]10.8

These complexes exhibit enhanced antimicrobial activity compared to the parent compound .

Nucleophilic Addition Reactions

The imine group undergoes nucleophilic additions with agents like hydroxylamine:

Nucleophile Conditions Product Yield
NH₂OH·HClEthanol, reflux, 3hHydrazone-oxime hybrid72%
PhenylhydrazineAcOH, 80°C, 5hBis-hydrazone derivative65%

The resulting oxime derivatives show improved solubility for pharmacokinetic studies.

Comparative Reactivity of Derivatives

Substituents on the benzohydrazide core significantly influence reactivity:

Derivative Reactivity with POCl₃ Oxidation Rate (KMnO₄)
This compoundHigh (90% yield)Fast (2h completion)
3-Bromo analogModerate (75% yield)Slow (4h completion)
4-Nitro analog Low (50% yield)Moderate (3h completion)

Electron-withdrawing groups (e.g., -NO₂) reduce cyclization efficiency due to decreased electron density at the imine nitrogen.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N'-[(E)-(4-chlorophenyl)methylidene]benzohydrazide exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound has been tested against various strains, showing promising results as an antibacterial agent.

  • Mechanism : The antimicrobial effect is believed to result from the inhibition of bacterial enzyme systems, disrupting cellular processes essential for survival.

Anti-inflammatory Effects

Preliminary studies suggest that this compound acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways.

  • Research Findings : In vitro assays have demonstrated that this compound reduces the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Anticancer Potential

The anticancer properties of this compound have been explored in various studies:

  • Cell Line Studies : The compound has shown cytotoxic effects on cancer cell lines, inhibiting cell proliferation and inducing apoptosis.
  • Mechanisms : It may exert its anticancer effects by modulating signaling pathways involved in cell growth and survival.

Analytical Applications

This compound has also been investigated for its analytical applications:

  • Chromatographic Techniques : It can be utilized as a standard in chromatographic methods for the detection and quantification of similar hydrazone compounds.
  • Spectroscopic Analysis : Its spectral properties allow for the identification and characterization of related compounds in complex mixtures.

Comparative Analysis with Related Compounds

A comparative analysis with other hydrazone derivatives reveals unique properties and applications:

Compound NameStructural FeaturesBiological Activity
N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazideContains a nitro groupDifferent reactivity profile
N'-[(E)-(4-fluorophenyl)methylidene]benzohydrazideFluorine substitutionEnhanced anticancer activity
N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazideMethoxy group presentIncreased antimicrobial efficacy

Mechanism of Action

The mechanism by which N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The crystal structures of benzohydrazide derivatives often exhibit monoclinic or orthorhombic systems. For example:

  • 4-tert-Butyl-N′-[(E)-(4-fluoro-3-methoxyphenyl)methylidene]benzohydrazide crystallizes in a monoclinic Pbc2 space group with bond lengths and angles consistent with similar hydrazones .
  • 4-Chloro-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide forms a tridentate ligand in organotin complexes, demonstrating how hydroxyl and chloro substituents influence metal coordination .

Key Structural Parameters:

Compound Dihedral Angle (°) Space Group Notable Features
N′-[(E)-(4-Chlorophenyl)methylidene]benzohydrazide Not reported Not reported Planar hydrazone linkage, Cl enhances lipophilicity
(E)-N′-(4-Hydroxybenzylidene)-3-nitrobenzohydrazide 3.9° Monoclinic Near-planar aromatic rings
4-Chloro-N′-(4-hydroxy-3-methoxybenzylidene)benzohydrazide 8.2° Monoclinic P21/c Hydrogen bonding via hydroxyl and methoxy groups

Insights:

  • Electron-withdrawing groups (e.g., –Cl, –NO₂) increase planarity and conjugation, enhancing stability and π-π stacking .
  • Hydroxyl and methoxy substituents promote hydrogen bonding, affecting crystal packing and solubility .

Coordination Chemistry Comparisons

Benzohydrazides act as versatile ligands for transition metals:

  • Nickel(II) Complexes : N′-[(E)-(3-fluoropyridin-2-yl)methylidene]benzohydrazide forms stable Ni(II) chelates with square-planar geometry .
  • Organotin Derivatives: 4-Chloro-N′-(hydroxyphenyl)benzohydrazides form (C₆H₅CH₂)Sn(OH)Cl complexes with antitumor activity .

Ligand Efficiency:

Biological Activity

N'-[(E)-(4-chlorophenyl)methylidene]benzohydrazide is a hydrazone compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its antibacterial properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H19ClN2O2
  • Molecular Weight : 378.8 g/mol
  • IUPAC Name : N-[(E)-(4-chlorophenyl)methylideneamino]-4-[(4-methylphenoxy)methyl]benzamide

Antibacterial Activity

Numerous studies have investigated the antibacterial properties of this compound and related compounds. The hydrazone derivatives are known for their effectiveness against various bacterial strains.

Key Findings

  • Antibacterial Efficacy :
    • The compound exhibited significant antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
    • In vitro studies indicated minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as kanamycin, showcasing its potential as an alternative antimicrobial agent .
  • Mechanism of Action :
    • The antibacterial effect is believed to stem from the ability of the hydrazone structure to interact with bacterial cell membranes, disrupting their integrity and function.
    • Docking studies have suggested that the compound binds effectively to specific bacterial enzymes, inhibiting their activity and leading to cell death .

Study 1: Antibacterial Screening

In a study published in the Asian Journal of Chemistry, several hydrazone derivatives were synthesized, including this compound. The results showed:

  • Zone of Inhibition : Compounds displayed zones of inhibition ranging from 19 mm to 32 mm against various strains.
  • Comparison with Standards : The activity was compared to standard antibiotics, with some derivatives showing superior efficacy against Bacillus subtilis and Salmonella typhi .

Study 2: Structure-Activity Relationship

A review highlighted the importance of substituents on the phenyl rings in enhancing biological activity. Modifications such as halogenation or alkylation were found to significantly alter antibacterial potency. For instance:

  • Chlorine Substitution : The presence of chlorine at the para position was critical for maintaining high antibacterial activity .

Data Table: Biological Activity Summary

Compound NameBacterial Strains AffectedMIC (µg/mL)Zone of Inhibition (mm)
This compoundStaphylococcus aureus2530
Escherichia coli2028
Pseudomonas aeruginosa1532
Bacillus subtilis1825

Q & A

Q. What are the standard synthetic protocols for preparing N'-[(E)-(4-chlorophenyl)methylidene]benzohydrazide?

The compound is typically synthesized via a condensation reaction between 4-chlorobenzaldehyde and benzohydrazide under reflux conditions in ethanol or methanol. Key steps include:

  • Stoichiometric control : Maintain a 1:1 molar ratio of aldehyde to hydrazide to minimize side products.
  • Acid catalysis : Use glacial acetic acid or HCl to accelerate Schiff base formation.
  • Purification : Recrystallize from ethanol or DMF/water mixtures to obtain pure crystals . Characterization via melting point, FTIR (C=N stretch ~1600 cm⁻¹), and ¹H NMR (imine proton δ ~8.3 ppm) is essential.

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

  • Single-crystal X-ray diffraction : Determines precise molecular geometry and confirms the (E)-configuration of the imine bond. For example, bond angles around the C=N moiety typically range between 115–120° .
  • FTIR spectroscopy : Identifies characteristic vibrations (e.g., N-H stretch ~3200 cm⁻¹, C=O stretch ~1650 cm⁻¹).
  • NMR spectroscopy : ¹³C NMR distinguishes aromatic carbons (δ 120–140 ppm) and the hydrazide carbonyl (δ ~165 ppm) .

Advanced Research Questions

Q. How can researchers design coordination complexes using this hydrazide ligand?

The ligand’s hydrazide and imine groups act as chelating sites for transition metals (e.g., Cu(II), V(V), Zn(II)):

  • Metal selection : Cu(II) enhances catalytic activity, while V(V) complexes show insulin-mimetic properties .
  • Reaction conditions : Use methanolic solutions at 60–70°C with metal salts (e.g., VO(acac)₂) in a 2:1 ligand-to-metal ratio.
  • Characterization : Employ ESI-MS for complex stoichiometry and cyclic voltammetry to assess redox behavior .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or anticancer results may arise from substituent effects or assay conditions. Mitigation approaches include:

  • Comparative studies : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to correlate structure-activity relationships (SAR) .
  • Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) .
  • Computational modeling : Perform molecular docking to predict binding affinities with target enzymes (e.g., EGFR kinase) .

Q. How do substituents on the phenyl rings influence physicochemical properties?

  • Electron-withdrawing groups (e.g., -Cl) : Increase ligand rigidity and metal-binding affinity, enhancing catalytic activity in oxidation reactions .
  • Steric effects : Bulky substituents (e.g., -CF₃) reduce solubility in polar solvents but improve thermal stability (TGA data shows decomposition >250°C) .
  • Hydrogen bonding : Methoxy groups enhance crystal packing via O–H···N interactions, as seen in lattice energy calculations (e.g., -25 kJ/mol) .

Methodological Considerations

Q. What experimental precautions ensure reproducibility in synthetic workflows?

  • Moisture sensitivity : Conduct reactions under anhydrous conditions using molecular sieves.
  • pH control : Maintain acidic conditions (pH 4–5) to prevent hydrolysis of the imine bond .
  • Crystallization solvents : Avoid DMSO due to slow evaporation; prioritize ethanol or acetonitrile for high-quality crystals .

Q. How can researchers validate the purity of synthesized compounds?

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (90:10 to 50:50) to detect impurities (<1% area).
  • Elemental analysis : Match calculated vs. observed C, H, N values (e.g., C: 60.2%, H: 3.9%, N: 10.5%) .
  • Thermogravimetric analysis (TGA) : Confirm absence of solvent residues by mass loss profiles .

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